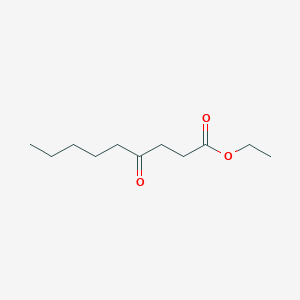

Ethyl 4-oxononanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHOUINGCOVIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498380 | |

| Record name | Ethyl 4-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37174-92-8 | |

| Record name | Ethyl 4-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Natural Occurrence and Biosynthesis of Ethyl 4-Oxononanoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Exploration of Undocumented Natural Products

The vast chemical diversity of the natural world continuously unveils novel molecules with significant biological activities. While many natural products are well-documented, a vast number remain undiscovered or uncharacterized. This guide delves into the hypothetical natural occurrence and plausible biosynthetic pathways of ethyl 4-oxononanoate , a medium-chain keto ester. As of the current body of scientific literature, the presence of this compound as a natural product has not been definitively established. However, based on fundamental principles of biochemistry and known metabolic pathways, its existence in nature is plausible. This document, therefore, serves as a theoretical framework to guide researchers in the potential discovery, identification, and biosynthesis of this and related keto esters.

Introduction to Medium-Chain Keto Esters

Medium-chain fatty acids (MCFAs) and their derivatives are integral to various biological processes, serving as energy sources and signaling molecules. Keto fatty acids, characterized by a ketone group along their aliphatic chain, are important metabolic intermediates and can exhibit unique chemical properties and biological activities. Their esterified forms, such as this compound, are generally more volatile and may play roles as flavor and aroma compounds, as well as semiochemicals. The structure of this compound, featuring a ketone at the C4 position and a total chain length of nine carbons with an ethyl ester, suggests its potential origin from fatty acid or polyketide metabolism.

Postulated Natural Occurrence

While direct evidence is pending, we can hypothesize the natural occurrence of this compound in organisms known to produce a rich diversity of fatty acids and esters.

-

Plants: Many plants produce a wide array of fatty acid-derived natural products.[1] Oxylipins, which are produced from the oxidation of unsaturated fatty acids, include keto-fatty acids and are involved in plant defense mechanisms.[2][3] It is conceivable that derivatives of these keto acids, including their ethyl esters, could be present in plant tissues, potentially as minor components of essential oils or waxes.

-

Fungi: Fungi are prolific producers of secondary metabolites, including polyketides and fatty acids.[4] Some fungi are known to produce unusual fatty acids and could harbor the enzymatic machinery necessary for the synthesis of 4-oxononanoic acid.[5] Subsequent esterification, a common process in many microbial metabolic pathways, could lead to the formation of this compound.

-

Bacteria: Bacterial metabolism is incredibly diverse, with many species capable of synthesizing a vast range of fatty acids and their derivatives. The enzymes of fatty acid and polyketide synthesis in bacteria are well-characterized and provide a strong basis for the potential production of keto esters.

-

Fermented Foods and Beverages: Fermented products are well-known for their complex flavor profiles, which are largely due to a rich variety of esters, alcohols, and other volatile compounds produced by microbial metabolism. The presence of both ethanol and fatty acid precursors in fermentation environments makes the enzymatic formation of ethyl esters a common occurrence. Therefore, fermented foods and beverages represent a plausible, yet unexplored, source of this compound.

Hypothetical Biosynthetic Pathways of this compound

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the 4-oxononanoic acid backbone and its subsequent esterification with ethanol. We propose three plausible pathways for the synthesis of the 4-oxononanoate moiety.

Pathway 1: Modified Fatty Acid Synthesis (FAS)

The canonical fatty acid synthesis pathway involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. A key intermediate in each elongation cycle is a β-ketoacyl-ACP. A modification of this pathway could lead to the formation of 4-oxononanoic acid.

Proposed Mechanism:

-

Chain Initiation and Elongation: Fatty acid synthesis would proceed normally for the initial cycles to build up a C6-acyl-ACP intermediate.

-

Incomplete Reduction: In the subsequent elongation step, the resulting 3-ketoacyl-ACP (a C8 intermediate) would undergo only partial reduction, or the dehydratase and enoyl-reductase steps could be skipped, leading to the retention of a keto group.

-

Hydrolysis and Esterification: The modified acyl-ACP would then be hydrolyzed to the free fatty acid, 4-oxononanoic acid, which could then be esterified.

Caption: Hypothetical Modified Fatty Acid Synthesis Pathway for this compound.

Pathway 2: Polyketide Synthase (PKS) Pathway

Polyketide synthases (PKSs) are large, multi-domain enzymes that assemble polyketide chains from simple acyl-CoA precursors.[6] The modular nature of Type I PKSs, where each module is responsible for one cycle of chain elongation and modification, allows for the programmed introduction of keto groups at specific positions.

Proposed Mechanism:

-

Starter Unit and Extender Units: A PKS could utilize a starter unit such as acetyl-CoA and be programmed to incorporate three extender units of malonyl-CoA.

-

Programmed Reduction: The PKS module responsible for the second elongation step would lack a fully functional ketoreductase, dehydratase, and enoyl reductase domain, thus retaining the keto group at the C4 position of the growing chain.

-

Chain Termination and Esterification: A thioesterase domain at the end of the PKS assembly line would release the 4-oxononanoic acid. This could then be esterified by a separate enzyme.

Caption: Hypothetical Polyketide Synthase Pathway for this compound.

Pathway 3: Modified Beta-Oxidation Pathway

Beta-oxidation is the catabolic pathway for fatty acid degradation.[7] While it typically leads to the complete breakdown of fatty acids into acetyl-CoA, a "leaky" or modified pathway could potentially result in the formation and release of a keto acid intermediate.

Proposed Mechanism:

-

Initiation of Beta-Oxidation: A fatty acid longer than nine carbons, for example, undecanoic acid (C11), would enter the beta-oxidation spiral.

-

First Cycle of Oxidation: The first round of beta-oxidation would proceed normally, yielding acetyl-CoA and a C9-acyl-CoA.

-

Incomplete Second Cycle: In the second cycle, the C9-acyl-CoA would be oxidized to 3-keto-nonanoyl-CoA. At this point, instead of undergoing thiolytic cleavage, a hypothetical hydrolase could act on this intermediate, releasing 3-keto-nonanoic acid. While this would result in a 3-keto acid, a subsequent isomerization could potentially shift the keto group to the C4 position, although this is less likely without a specific isomerase. A more direct route to a 4-keto acid via beta-oxidation is not immediately apparent from the canonical pathway.

Final Step: Esterification

Regardless of the pathway for the formation of 4-oxononanoic acid, the final step in the biosynthesis of this compound would be its esterification with ethanol. This reaction can be catalyzed by several types of enzymes, including:

-

Acyl-CoA:ethanol O-acyltransferases (AEATs): These enzymes would first require the activation of 4-oxononanoic acid to its CoA thioester, 4-oxononanoyl-CoA, by an acyl-CoA synthetase. AEAT would then catalyze the transfer of the 4-oxononanoyl group to ethanol.

-

Carboxylic acid ester hydrolases (esterases) acting in reverse: Under conditions of high ethanol concentration, some esterases can catalyze the reverse reaction of hydrolysis, leading to ester formation.

Methodologies for Detection and Analysis

The search for and characterization of this compound in natural sources would require sensitive and specific analytical techniques.

Extraction from Natural Sources

A general workflow for the extraction of a medium-chain keto ester from a biological matrix (e.g., plant material, fungal culture, fermented beverage) would involve:

-

Homogenization: The sample is homogenized in a suitable solvent.

-

Solvent Extraction: A non-polar or semi-polar solvent such as hexane, diethyl ether, or ethyl acetate would be used to extract the relatively non-polar this compound.

-

Concentration: The solvent is carefully evaporated to concentrate the extract.

-

Fractionation (Optional): For complex matrices, fractionation using column chromatography with silica gel or other stationary phases can be employed to isolate compounds based on polarity.

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most suitable technique for the analysis of volatile and semi-volatile compounds like this compound.[8][9]

-

Principle: The compound is volatilized and separated from other components in a gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated compound then enters a mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that can be used for identification.

-

Protocol:

-

Sample Preparation: The extract is dissolved in a volatile solvent (e.g., hexane).

-

Injection: A small volume (e.g., 1 µL) is injected into the GC.

-

Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax) is used with a temperature gradient to separate the components.

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting peak corresponding to this compound is recorded. Comparison of the retention time and mass spectrum with a synthetic standard would be required for definitive identification.

-

-

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile keto esters or for purification.[10][11]

-

Principle: The sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is based on the differential partitioning of the analyte between the two phases.

-

Protocol:

-

Sample Preparation: The extract is dissolved in the mobile phase.

-

Separation: A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water is commonly used for esters.

-

Detection: A UV detector can be used if the compound has a chromophore, or a mass spectrometer (LC-MS) for more sensitive and specific detection.[12]

-

-

Data Presentation: Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₃ | PubChem |

| Molecular Weight | 200.27 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

Conclusion and Future Directions

This technical guide has presented a theoretical framework for the natural occurrence and biosynthesis of this compound. While direct experimental evidence for its existence as a natural product is currently lacking, the biochemical plausibility of its formation through modified fatty acid synthesis, polyketide synthesis, or potentially altered beta-oxidation pathways is strong. The analytical methodologies outlined provide a clear path for researchers to investigate the presence of this and other novel keto esters in a variety of natural sources.

The discovery of this compound in nature could have implications for several fields. In the food and fragrance industries, it could represent a new flavor or aroma compound. In drug development, keto esters can serve as versatile chemical scaffolds for the synthesis of more complex bioactive molecules. Future research should focus on targeted screening of plant, fungal, and microbial extracts, as well as fermented products, using the sensitive analytical techniques described herein. The identification of the enzymes and genes responsible for the biosynthesis of such compounds would be a significant step forward in our understanding of metabolic diversity and would open up possibilities for their biotechnological production.

References

- Alsafadi, D., & Paradisi, F. (2014). Asymmetric reduction of ketones and β-keto esters by (S)

- Colomban, S., et al. (2021). Various Analytical Techniques Reveal the Presence of Damaged Organic Remains in a Neolithic Adhesive Collected During Archeological Excavations in Cantagrilli (Florence Area, Italy). Molecules, 26(15), 4496.

- Cravotto, G., et al. (2005). keto-enol tautomerism.

-

PubChem. (n.d.). Ethyl 4-oxohexanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Proença, D. N., et al. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Molecules, 27(5), 1644.

- Human Metabolome Database. (2012).

- Botham, K. M., & Mayes, P. A. (2018). Oxidation of Fatty Acids & Ketogenesis. In Harper's Illustrated Biochemistry (31st ed.).

- Human Metabolome Database. (2017). Showing metabocard for 9-Oxo-nonanoic acid (HMDB0094711).

- Cyberlipid. (n.d.).

- ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the...

- enzymatic synthesis of acetoacetate esters and derivatives. (n.d.).

- Vazquez, A., et al. (2023). Biochemistry, Fatty Acid Oxidation. In StatPearls.

- Al-Za'abi, M., et al. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 26(23), 7215.

- The Human Metabolome D

-

PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (2009).

- Walters, D., et al. (2004). Antifungal Activities of Four Fatty Acids against Plant Pathogenic Fungi.

- O'Brien, P. J., & Hynes, M. J. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 19(26), 5739-5756.

- Widhalm, J. R., & Dudareva, N. (2015). Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants. The Plant Journal, 84(4), 698-712.

- Liu, Y., et al. (2021). Fatty Acids and Oxylipins as Antifungal and Anti-Mycotoxin Agents in Food: A Review. Toxins, 13(12), 856.

- Wang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

- ResearchGate. (n.d.). Measurement of ketone enrichment using LC-MS/MS and flux analysis using single...

- Fillmore, N., et al. (n.d.).

- Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. (n.d.). LOUIS - The Louisiana Library Network.

- Wikipedia. (n.d.).

- Wikipedia. (n.d.). Polyketide synthase.

- Zhang, X. Y., et al. (2022). Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi. Frontiers in Microbiology, 13, 888000.

- Production of Unusual Fatty Acids in Plants. (n.d.). AOCS Lipid Library.

- Xu, H., et al. (2020). Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. Analytical Chemistry, 92(13), 9144-9151.

- Weber, H. (2002). Fatty acid-derived signals in plants. Trends in Plant Science, 7(5), 217-224.

- ResearchGate. (n.d.).

- Rodwell, V. W., et al. (n.d.). Chapter 22. Oxidation of Fatty Acids: Ketogenesis. In AccessMedicine. McGraw Hill Medical.

- Psychogios, N., et al. (2011). The Human Serum Metabolome. PLOS ONE, 6(2), e16957.

- Guschina, I. A., & Harwood, J. L. (2022). Synthesis of C20–38 Fatty Acids in Plant Tissues. International Journal of Molecular Sciences, 23(19), 11867.

- Wishart, D. S., et al. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic Acids Research, 46(D1), D608-D617.

-

PubChem. (n.d.). Ethyl 4-amino-4-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-oxo-2-phenylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Keto fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 3. Fatty Acids and Oxylipins as Antifungal and Anti-Mycotoxin Agents in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi [frontiersin.org]

- 5. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HMDB: the Human Metabolome Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. louis.uah.edu [louis.uah.edu]

- 10. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Microbial Sources of Ethyl 4-oxononanoate

Introduction

Ethyl 4-oxononanoate, a γ-keto ester, is a molecule of significant interest in the fields of flavor and fragrance chemistry, as well as a valuable chiral building block for the synthesis of pharmaceuticals. Traditionally sourced through complex chemical syntheses, there is a growing demand for sustainable and green production methods. Microbial fermentation presents a promising alternative, offering the potential for de novo synthesis from renewable feedstocks or efficient biotransformation of precursor molecules. This guide provides a comprehensive technical overview of the known and potential microbial sources of this compound, delving into the plausible biosynthetic pathways, metabolic engineering strategies, and detailed experimental protocols for its production, extraction, and quantification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage microbial systems for the synthesis of this and other valuable keto esters.

Plausible Biosynthetic Pathways for this compound in Microorganisms

While no microorganism has been definitively reported to produce this compound de novo in high titers, existing knowledge of microbial fatty acid metabolism allows for the postulation of several viable biosynthetic routes. These pathways primarily revolve around the enzymatic modification of fatty acids.

The Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Pathway

A highly probable route for the formation of 4-oxononanoic acid, the precursor to this compound, is through the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway, which is well-documented in plants and has been identified in fungi.[1][2][3]

-

Step 1: Lipoxygenation of Linoleic Acid: The pathway is initiated by the action of a 9-lipoxygenase (9-LOX) on linoleic acid, a common C18 polyunsaturated fatty acid. This enzyme catalyzes the stereospecific insertion of molecular oxygen at the C-9 position, forming 9-hydroperoxyoctadecadienoic acid (9-HPODE). Fungi, including species of Aspergillus and Trichoderma, are known to possess lipoxygenases.[4][5]

-

Step 2: Cleavage by Hydroperoxide Lyase: The hydroperoxide intermediate is then cleaved by a hydroperoxide lyase (HPL), an enzyme belonging to the cytochrome P450 family.[1][6] A 9/13-HPL can cleave the C-C bond adjacent to the hydroperoxy group, yielding an oxo-acid and an aldehyde. Specifically, the cleavage of 9-HPODE would result in 9-oxononanoic acid. While the target is 4-oxononanoic acid, the existence of diverse HPLs with different specificities in the microbial world suggests that a similar enzymatic reaction could lead to the desired product.

Caption: Proposed Lipoxygenase/Hydroperoxide Lyase Pathway.

The β-Oxidation Pathway

The β-oxidation of fatty acids is a fundamental metabolic process in most microorganisms, utilized for energy generation through the sequential cleavage of two-carbon units.[7] This pathway can be a source of various keto-acyl-CoA intermediates.

It is plausible that a modified or incomplete β-oxidation of a longer-chain fatty acid could lead to the formation of a 4-oxo-acyl-CoA intermediate. This would require the action of acyl-CoA oxidase/dehydrogenase, enoyl-CoA hydratase, and hydroxyacyl-CoA dehydrogenase, followed by the action of a specific thioesterase to release the free 4-oxononanoic acid.

Esterification: The Final Step

Regardless of the pathway for the synthesis of 4-oxononanoic acid, the final step is its esterification with ethanol to form this compound. This can be achieved through two primary enzymatic reactions:

-

Alcohol Acyltransferase (AAT) Catalysis: This is a common mechanism in yeast, where an alcohol acyltransferase (AAT) catalyzes the condensation of an acyl-CoA (in this case, 4-oxononanoyl-CoA) with an alcohol (ethanol).[8][9][10] The EHT1 gene in Pichia pastoris encodes such an enzyme.[11]

-

Esterase-Mediated Esterification: Alternatively, an esterase can directly catalyze the esterification of the free carboxylic acid (4-oxononanoic acid) with ethanol. This reaction is reversible, and the equilibrium can be driven towards ester formation in environments with high ethanol concentrations, typical of fermentation processes.

Potential Microbial Sources

Fungi

Fungi, particularly oleaginous species, are strong candidates for the de novo production of this compound. Their ability to accumulate high levels of lipids provides a rich intracellular pool of fatty acid precursors.[2][12] Furthermore, the presence of lipoxygenases and hydroperoxide lyases in various fungal species provides the necessary enzymatic machinery for the proposed biosynthetic pathway.[1][3][4] Genera such as Aspergillus, Mortierella, and Trichoderma are of particular interest due to their well-characterized lipid metabolism and diverse enzymatic capabilities.[4][13]

Yeast

Yeast are renowned for their robust fermentation capabilities and their proficiency in producing a wide array of esters that contribute to the flavor and aroma of fermented beverages.

-

Pichia etchellsii : This yeast has been specifically identified for its ability to perform the bioreduction of this compound to γ-nonanolide. While this is a biotransformation rather than de novo synthesis, it demonstrates that the yeast can metabolize the target compound.

-

Saccharomyces cerevisiae and Pichia pastoris : These are well-established industrial microorganisms with a deep understanding of their genetics and metabolism. They are excellent producers of ethanol and possess a suite of alcohol acyltransferases, making them ideal hosts for metabolic engineering to introduce the 4-oxononanoic acid biosynthetic pathway.[9][11]

Bacteria

Certain bacteria possess the enzymatic machinery to hydrate and oxidize unsaturated fatty acids, leading to the formation of keto fatty acids.

-

Lactobacillus species: These bacteria, commonly found in the gut, are known to metabolize linoleic acid into various hydroxy and oxo fatty acids.[14][15]

-

Micrococcus luteus : This bacterium has been shown to biotransform oleic acid into 10-ketostearic acid, demonstrating its capacity for keto fatty acid production.[7]

Metabolic Engineering Strategies for de novo Production

Given the lack of a known natural high-producer, a metabolic engineering approach in a host organism like Saccharomyces cerevisiae or Pichia pastoris is a highly promising strategy.[16][17][18][19]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Plant and fungal lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Lipoxygenase Lox1 Is Involved in Light‐ and Injury-Response, Conidiation, and Volatile Organic Compound Biosynthesis in the Mycoparasitic Fungus Trichoderma atroviride [frontiersin.org]

- 5. fs.usda.gov [fs.usda.gov]

- 6. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Alcohol acetyltransferases and the significance of ester synthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alcohol acyltransferases for the biosynthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ester-Producing Mechanism of Ethanol O-acyltransferase EHT1 Gene in Pichia pastoris from Shanxi Aged Vinegar - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.journalagent.com [pdf.journalagent.com]

- 14. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 15. 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.chalmers.se [research.chalmers.se]

- 17. Metabolic Engineering of Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic Engineering of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-oxononanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl 4-oxononanoate

This compound, identified by the CAS number 37174-92-8, is a keto-ester with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol .[1][2] While its specific applications are not broadly documented in publicly available literature, its structure suggests potential utility as a building block in organic synthesis, particularly in the pharmaceutical and flavor industries. The presence of both a ketone and an ester functional group allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Core Physical Properties

A summary of the known and yet-to-be-determined physical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 37174-92-8 | [1][2] |

| Molecular Formula | C₁₁H₂₀O₃ | [1][2] |

| Molecular Weight | 200.27 g/mol | [1][2] |

| Boiling Point | Not available in public databases. | |

| Density | Not available in public databases. |

Part 1: Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. It is a fundamental physical property that provides an indication of the substance's volatility and the strength of its intermolecular forces. For a pure compound, the boiling point is a constant at a given pressure and can be used as a criterion for purity.

Causality Behind Experimental Choices

The choice of method for determining the boiling point depends on the quantity of the substance available. For larger quantities (greater than 5 mL), distillation is a suitable method. For smaller quantities, micro-methods such as the Thiele tube method are preferred to minimize sample loss. The key principle in these methods is to heat the liquid until it is in equilibrium with its vapor phase and to accurately measure the temperature at which this equilibrium is established.

Experimental Protocol: Thiele Tube Method

This micro-method is ideal for determining the boiling point of a small sample of this compound.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Sample of this compound

Step-by-Step Methodology:

-

Sample Preparation: Place a few drops of this compound into the small test tube.

-

Capillary Tube Insertion: Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Thiele Tube Setup: Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Immersion: Clamp the thermometer and test tube assembly so that they are immersed in the mineral oil in the Thiele tube. The sample should be positioned in the main body of the tube.

-

Heating: Gently heat the side arm of the Thiele tube. The design of the tube allows for the circulation of the heating fluid, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a steady and rapid stream of bubbles is observed. At this point, remove the heat source. The bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

Repeat: For accuracy, allow the apparatus to cool slightly and then reheat to obtain a second reading.

Workflow for Boiling Point Determination (Thiele Tube Method)

Caption: Experimental workflow for determining the boiling point of this compound using the Thiele tube method.

Part 2: Determination of Density

Density is a measure of mass per unit volume and is another crucial physical property for compound characterization and process design. It is influenced by temperature, so it is essential to record the temperature at which the density is measured.

Causality Behind Experimental Choices

The determination of the density of a liquid organic compound like this compound requires accurate measurement of both its mass and volume. The choice of glassware is critical for accuracy. A volumetric flask or a pycnometer is preferred for precise volume measurement over a graduated cylinder. A calibrated analytical balance is necessary for accurate mass determination.

Experimental Protocol: Pycnometer Method

The pycnometer method is a highly accurate technique for determining the density of a liquid.

Materials:

-

Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance (calibrated)

-

Distilled water

-

Sample of this compound

-

Thermostatic bath

Step-by-Step Methodology:

-

Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, and any excess water will be forced out through the capillary. Wipe the outside of the pycnometer dry and place it in a thermostatic bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium. Remove the pycnometer, wipe it dry again, and weigh it (m₂).

-

Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound, following the same procedure as with the water. Thermostat the filled pycnometer at the same temperature and weigh it (m₃).

-

Calculations:

-

Mass of water = m₂ - m₁

-

Volume of the pycnometer at the given temperature = (m₂ - m₁) / ρ_water (where ρ_water is the known density of water at that temperature).

-

Mass of this compound = m₃ - m₁

-

Density of this compound = (m₃ - m₁) / Volume of the pycnometer

-

Workflow for Density Determination (Pycnometer Method)

Sources

A Researcher's Guide to Exploring Keto-Acid Derivatives from Microbial Sources: A Hypothetical Case Study of Ethyl 4-oxononanoate

This technical guide provides a comprehensive framework for the exploration of novel keto-acid derivatives from microbial sources, with a specific focus on the hypothetical identification and characterization of ethyl 4-oxononanoate. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of microbial secondary metabolites.

Introduction: The Untapped Potential of Microbial Keto-Acids

Microorganisms are prolific producers of a vast array of secondary metabolites, many of which possess significant biological activities that have been harnessed for pharmaceutical and industrial applications.[1][2] Among these, keto-acids and their derivatives represent a class of molecules with diverse chemical structures and potential bioactivities. While some α-keto acids are well-established intermediates in primary metabolism, the broader family of keto-acid derivatives as secondary metabolites remains a relatively underexplored frontier.[3]

This guide will use this compound as a representative, albeit hypothetical, example of a microbial secondary metabolite to illustrate a systematic approach to its discovery, characterization, and potential applications. Although direct evidence of this compound as a natural microbial product is not robustly documented in current literature, its structure is analogous to various biologically active esters and keto compounds, making it an excellent model for outlining a discovery and development workflow.

Hypothetical Discovery and Microbial Production

The initial step in this workflow involves the identification of a microbial strain capable of producing the target compound. A comprehensive screening of diverse microbial libraries, including bacteria and fungi, is the cornerstone of this discovery phase.

Screening and Isolation of Producing Microorganisms

A multi-pronged screening approach is recommended to maximize the chances of identifying a producer of this compound. This would involve:

-

High-Throughput Chemical Screening: Extracts from a large number of microbial cultures would be subjected to analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of the target molecule (m/z 200.27 for this compound).[4][5]

-

Bioassay-Guided Fractionation: If a particular biological activity is hypothesized for this compound (e.g., antimicrobial, quorum-sensing inhibition), extracts can be screened for this activity, and the active fractions can be chemically analyzed to identify the causative agent.[6][7]

Once a producing strain is identified, standard microbiological techniques are employed for its isolation and purification to obtain a pure culture for further studies.[8]

Fermentation and Optimization of Production

To obtain sufficient quantities of this compound for characterization and bioactivity studies, optimization of the fermentation process is critical. This involves a systematic investigation of various parameters:

-

Medium Composition: Varying the carbon and nitrogen sources, as well as the inclusion of potential precursors (e.g., nonanoic acid, ethanol), can significantly impact the yield of the target metabolite.

-

Cultivation Conditions: Optimization of pH, temperature, aeration, and agitation rates is crucial for maximizing microbial growth and secondary metabolite production.[9]

-

Fermentation Scale-Up: Transitioning from shake-flask cultures to bench-top fermenters allows for better control over process parameters and increased production yields.

Table 1: Hypothetical Fermentation Parameters for this compound Production

| Parameter | Initial Range | Optimized Value | Rationale |

| Carbon Source | Glucose, Glycerol, Sucrose (1-5% w/v) | Glucose (3% w/v) | Provides the primary energy and carbon backbone for biosynthesis. |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate (0.5-2% w/v) | Yeast Extract (1.5% w/v) | Supplies essential amino acids and growth factors. |

| Precursors | Nonanoic Acid, Ethanol (0.1-1% v/v) | Ethanol (0.5% v/v) | May be directly incorporated into the final product. |

| pH | 5.0 - 8.0 | 6.5 | Maintains optimal enzymatic activity for biosynthesis. |

| Temperature | 25 - 37°C | 30°C | Supports robust microbial growth and metabolite production. |

| Agitation | 100 - 300 rpm | 200 rpm | Ensures adequate mixing and oxygen transfer. |

Isolation and Structural Elucidation

Following fermentation, a systematic purification and characterization process is required to isolate this compound and confirm its chemical structure.

Extraction and Purification Protocol

-

Solvent Extraction: The fermentation broth is first separated from the microbial biomass by centrifugation. The supernatant is then extracted with a suitable organic solvent, such as ethyl acetate, to partition the lipophilic secondary metabolites.[10]

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This typically involves:

-

Silica Gel Column Chromatography: For initial fractionation based on polarity.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain a highly pure sample of this compound.

-

Structural Characterization

A combination of spectroscopic techniques is employed to definitively determine the structure of the isolated compound:

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which aids in identifying key structural features.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as the ester and ketone carbonyls.

Hypothetical Biosynthetic Pathway

Understanding the biosynthetic pathway of this compound is crucial for rational strain improvement and metabolic engineering efforts. While the exact pathway would need to be experimentally determined, a plausible route can be hypothesized based on known microbial metabolic pathways.

The biosynthesis could potentially involve the convergence of fatty acid and ester biosynthesis pathways. A nonanoyl-CoA intermediate, derived from fatty acid biosynthesis, could be a key precursor. This intermediate could then be oxidized to form a 4-oxo-nonanoyl-CoA, which is subsequently esterified with ethanol to yield this compound. The ethanol required for esterification is a common product of microbial fermentation.[11][12]

Caption: Hypothetical biosynthetic pathway of this compound.

Exploration of Biological Activity

A key aspect of characterizing a novel secondary metabolite is the assessment of its biological activity. Based on the structural features of this compound, several potential activities could be investigated.

Antimicrobial Activity

The presence of a keto group and an ester moiety suggests potential antimicrobial properties.[6] Standard assays, such as the broth microdilution method, can be used to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Quorum Sensing Inhibition

Many microbial secondary metabolites are involved in cell-to-cell communication, or quorum sensing. The structural similarity of this compound to some quorum sensing molecules makes it a candidate for investigation as a quorum sensing inhibitor.[7]

Other Potential Activities

Further screening could explore a wider range of biological activities, including:

-

Enzyme Inhibition: Targeting specific enzymes involved in disease pathways.

-

Cytotoxicity: Assessing the effect on various cancer cell lines.

-

Immunomodulatory Effects: Investigating the impact on immune cell function.

Analytical Methods for Detection and Quantification

Robust analytical methods are essential for the detection and quantification of this compound in various matrices, from fermentation broths to biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[5] It provides both qualitative and quantitative information.

Table 2: Representative GC-MS Parameters for this compound Analysis

| Parameter | Setting |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Oven Program | 50°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) |

| MS Quadrupole Temp | 150°C |

| Monitored Ions (m/z) | 200 (Molecular Ion), 155, 127, 99 |

Workflow for Sample Analysis

Caption: General workflow for the analysis of this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, framework for the discovery, characterization, and evaluation of this compound as a microbial secondary metabolite. The principles and methodologies described are broadly applicable to the exploration of other novel keto-acid derivatives from microbial sources. Future research in this area should focus on the continued screening of diverse microbial habitats, the development of advanced analytical techniques for rapid metabolite identification, and the use of synthetic biology and metabolic engineering to enhance the production of promising lead compounds. The systematic exploration of this chemical space holds significant promise for the discovery of new therapeutic agents and valuable industrial biochemicals.

References

- Munro, M. H. G., Blunt, J. W., & Dumdei, E. J. (1999). The discovery of natural products with anticancer activity. Journal of Biotechnology, 70(1-3), 15-25.

- Shiani, B., M., M., & G., S. (2014). Isolation, characterization and optimization of indigenous acetic acid bacteria and evaluation of their preservation methods. Avicenna journal of clinical microbiology and infection, 1(1).

- Yasohara, Y., Kizaki, N., Hasegawa, J., Takahashi, S., Wada, M., Kataoka, M., & Shimizu, S. (1999). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Applied microbiology and biotechnology, 51(6), 847–851.

- Xu, G., & Xu, Y. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Biotechnology and bioengineering, 96(3), 417–424.

- Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., Karthikeyan, S., Giridharan, P., & Kumari, N. S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central journal, 7(1), 122.

- Veech, R. L. (2004). Ketone ester effects on metabolism and transcription. IUBMB life, 56(10), 583–590.

- Cardeal, Z. L., & Marriott, P. J. (2008). Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). Journal of agricultural and food chemistry, 56(15), 6296–6301.

- Parra-Tello, C., Pérez-García, M., & Corral-Bautista, C. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules (Basel, Switzerland), 28(19), 6778.

- Rotundo, G., Anfora, G., Germinara, G. S., & De Cristofaro, A. (2007). Biological Activity of Ethyl ( E , Z )-2,4-Decadienoate on Different Tortricid Species: Electrophysiological Responses and Field Tests. Environmental Entomology, 36(5), 1025-1031.

- Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical reviews, 83(3), 321–358.

- Savchuk, S. A., & Vlasov, V. N. (2005). Markers of the Nature of Ethyl Alcohol: Chromatographic Techniques for Their Detection. Journal of Analytical Chemistry, 60(12), 1146-1153.

- Demain, A. L., & Fang, A. (2000). The natural functions of secondary metabolites. Advances in biochemical engineering/biotechnology, 69, 1–39.

- Moffa, M., Pasanisi, D., Scarpa, E., Marra, A. R., Alifano, P., & Pisignano, D. (2017). Secondary Metabolite Production from Industrially Relevant Bacteria is Enhanced by Organic Nanofibers. Biotechnology journal, 12(10).

- Verstrepen, K. J., Van Laere, S. D., Vanderhaegen, B., Derdelinckx, G., Dufour, J. P., Pretorius, I. S., Winderickx, J., Thevelein, J. M., & Delvaux, F. R. (2003). Expression levels of the yeast alcohol acetyltransferase genes ATF1, Lg-ATF1, and ATF2 reflect their relative importance in the formation of acetate esters. Applied and environmental microbiology, 69(9), 5258–5267.

- Savchuk, S. A., & Kolesov, G. M. (2005). Markers of the Nature of Ethyl Alcohol: Chromatographic Techniques for Their Detection. Journal of Analytical Chemistry, 60(12), 1146-1153.

- Hossain, G. S., Li, J., Shin, H., & Liu, L. (2016). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Microbial cell factories, 15, 49.

- Ishihara, K., Yamamoto, H., Mitsuhashi, K., Nishikawa, K., Tsuboi, S., Tsuji, H., & Nakajima, N. (2004). Purification and characterization of alpha-keto amide reductase from Saccharomyces cerevisiae. Bioscience, biotechnology, and biochemistry, 68(11), 2306–2312.

- Pragst, F., Auwärter, V., & Sporkert, F. (2004). Analysis of fatty acid ethyl esters in hair as markers of chronic alcohol consumption.

- Keten, A., Turedi, S., & Cinar, O. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Metabolites, 15(7), 892.

- Ahmad, A., Syed, F., & Shah, S. (2022). Biosynthesis of Antimicrobial Silver Nanoparticles against Gram-Negative and Gram-positive Bacteria by the Entophytic Fungus Aspergillus Fumigatus. Professional Medical Journal, 29(05), 754-759.

- Liu, S., Chen, Q., & Zou, H. (2023). The Metabolic Pathways of Yeast and Acetic Acid Bacteria During Fruit Vinegar Fermentation and Their Influence on Flavor Development. Foods (Basel, Switzerland), 12(15), 2943.

- Singh, D., Rathod, V., & Ninganagouda, S. (2021). Light-Emitting-Diode-Assisted, Fungal-Pigment-Mediated Biosynthesis of Silver Nanoparticles and Their Antibacterial Activity. Journal of Fungi (Basel, Switzerland), 7(10), 808.

- Janardhan, A., Kumar, A. P., & Viswanath, B. (2024). Macrofungal Mediated Biosynthesis of Silver Nanoparticles and Evaluation of Its Antibacterial and Wound-Healing Efficacy. Journal of Fungi (Basel, Switzerland), 10(1), 60.

Sources

- 1. Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secondary Metabolite Production from Industrially Relevant Bacteria is Enhanced by Organic Nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]

- 8. Isolation, characterization and optimization of indigenous acetic acid bacteria and evaluation of their preservation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pjmhsonline.com [pjmhsonline.com]

- 11. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Microbial Synthesis of Ethyl 4-oxononanoate

Introduction: A Bio-Based Approach to a Valuable Keto Ester

Ethyl 4-oxononanoate is a specialty chemical with potential applications as a flavoring agent and a precursor for the synthesis of more complex molecules. While traditionally produced through chemical synthesis, microbial fermentation offers a sustainable and environmentally benign alternative. This guide provides a comprehensive overview of the principles and detailed protocols for the production of this compound through microbial fermentation. We will explore two primary strategies: the utilization of a native producing microorganism, Rhodococcus opacus, and the development of a metabolically engineered yeast, Yarrowia lipolytica, for targeted synthesis.

These protocols are designed for researchers, scientists, and drug development professionals interested in leveraging biocatalysis for the production of valuable chemicals. The methodologies are grounded in established scientific principles and aim to provide a robust framework for successful lab-scale production.

Proposed Biosynthetic Pathway for this compound

While the precise natural biosynthetic pathway for this compound is not extensively documented in publicly available literature, a plausible route can be proposed based on known microbial metabolic pathways for ester and keto acid formation. The key enzymatic step is likely the condensation of an alcohol (ethanol) with an activated carboxylic acid (4-oxononanoyl-CoA), catalyzed by an Alcohol Acyltransferase (AAT) .[1][2]

The precursor, 4-oxononanoyl-CoA, can be derived from the β-oxidation of longer-chain fatty acids or through a reversal of the fatty acid synthesis pathway. Ethanol is a common fermentation product in many microorganisms.

Figure 1: Proposed biosynthetic pathway for this compound.

Strategy 1: Production using a Native Host - Rhodococcus opacus

Rhodococcus species are well-regarded for their diverse metabolic capabilities, including the accumulation of lipids and other valuable compounds.[3] Certain strains may naturally produce this compound as a minor metabolic byproduct. This protocol focuses on optimizing fermentation conditions to enhance its production in Rhodococcus opacus.

Protocol 1: Cultivation of Rhodococcus opacus for this compound Production

1.1. Strain Maintenance and Inoculum Preparation:

-

Strain: Rhodococcus opacus (e.g., PD630).

-

Growth Medium (LB Medium):

-

10 g/L Tryptone

-

5 g/L Yeast Extract

-

10 g/L NaCl

-

Adjust pH to 7.0.

-

For solid medium, add 15 g/L agar.

-

-

Culture Maintenance: Streak the culture on LB agar plates and incubate at 30°C for 48-72 hours. Store plates at 4°C for up to 4 weeks. For long-term storage, prepare glycerol stocks (20% v/v glycerol) from a fresh liquid culture and store at -80°C.

-

Inoculum Preparation: Inoculate a single colony into 50 mL of LB medium in a 250 mL baffled flask. Incubate at 30°C with shaking at 200 rpm for 48 hours.

1.2. Fermentation:

-

Production Medium (High-Cell-Density Medium): [4]

-

Glucose: 240 g/L

-

(NH₄)₂SO₄: 13.45 g/L

-

KH₂PO₄: 2.0 g/L

-

Na₂HPO₄·12H₂O: 5.1 g/L

-

MgSO₄·7H₂O: 1.0 g/L

-

Trace Element Solution: 1 mL/L (see below)

-

Adjust pH to 7.0 with NaOH.

-

-

Trace Element Solution (1000x):

-

FeSO₄·7H₂O: 10 g/L

-

ZnSO₄·7H₂O: 2.2 g/L

-

MnSO₄·H₂O: 0.5 g/L

-

CuSO₄·5H₂O: 1.0 g/L

-

CoCl₂·6H₂O: 0.1 g/L

-

H₃BO₃: 0.1 g/L

-

Na₂MoO₄·2H₂O: 0.02 g/L

-

Dissolve in 0.1 M HCl.

-

-

Fermentation Conditions:

-

Inoculate the production medium with the 48-hour seed culture to an initial OD₆₀₀ of 0.1.

-

Temperature: 30°C

-

pH: Maintain at 7.0 by automated addition of 2 M NaOH.

-

Aeration: 1 vvm (volume of air per volume of medium per minute).

-

Agitation: 300-500 rpm to maintain a dissolved oxygen level above 20%.

-

Duration: 96-120 hours.

-

| Parameter | Value | Reference |

| Microorganism | Rhodococcus opacus PD630 | [4] |

| Carbon Source | Glucose (240 g/L) | [4] |

| Nitrogen Source | (NH₄)₂SO₄ (13.45 g/L) | [4] |

| Temperature | 30°C | [5] |

| pH | 7.0 | [4] |

| Fermentation Time | 96-120 hours | N/A |

Table 1: Key Fermentation Parameters for Rhodococcus opacus.

Strategy 2: Metabolic Engineering of Yarrowia lipolytica

Yarrowia lipolytica is an oleaginous yeast that is a promising chassis for the production of fatty acid-derived molecules due to its high flux towards lipid synthesis and its well-established genetic tools.[1][2] This strategy involves the heterologous expression of a suitable Alcohol Acyltransferase (AAT) to specifically channel metabolic precursors towards this compound.

Protocol 2: Engineered Yarrowia lipolytica for this compound Production

2.1. Strain Construction:

-

Host Strain: Yarrowia lipolytica (e.g., Po1g).

-

Gene of Interest: A codon-optimized gene encoding an Alcohol Acyltransferase (AAT) with activity towards medium-chain acyl-CoAs and ethanol. A candidate gene is ATF1 from Saccharomyces cerevisiae.[6][7]

-

Expression Vector: A suitable Y. lipolytica expression vector with a strong constitutive promoter (e.g., TEF1 promoter) and a selectable marker (e.g., URA3).

-

Transformation: Transform the expression vector into the host strain using a standard lithium acetate-based method.

-

Verification: Confirm successful integration and expression of the AAT gene via PCR and SDS-PAGE analysis of cell lysates.

2.2. Fermentation:

-

Seed Medium (YPD):

-

10 g/L Yeast Extract

-

20 g/L Peptone

-

20 g/L Dextrose

-

-

Production Medium (Nitrogen-Limited): [3]

-

Glucose: 100 g/L

-

Yeast Extract: 1.5 g/L

-

(NH₄)₂SO₄: 1.0 g/L

-

KH₂PO₄: 7.0 g/L

-

Na₂HPO₄: 2.0 g/L

-

MgSO₄·7H₂O: 1.5 g/L

-

Yeast Trace Metals (YTM): 1 mL/L

-

-

Fermentation Conditions:

-

Inoculate the production medium with an overnight seed culture to an initial OD₆₀₀ of 0.5.

-

Temperature: 28°C

-

pH: Maintain at 6.0.

-

Aeration and Agitation: Maintain a dissolved oxygen level of at least 20%.

-

Duration: 120-144 hours.

-

Downstream Processing: Extraction and Purification

The following protocol is a general guideline for the extraction and purification of this compound from the fermentation broth. Optimization will be required based on the specific fermentation conditions and product titers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Engineered yeast Yarrowia lipolytica as a chassis for biosynthesis of fatty acids from mannitol and macroalgal biomass extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of retinyl esters in Yarrowia lipolytica through metabolic engineering and fermentation condition optimization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. High-cell-density batch fermentation of Rhodococcus opacus PD630 using a high glucose concentration for triacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High cell density cultivation of Rhodococcus opacus for lipid production at a pilot-plant scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterologous expression of the Saccharomyces cerevisiae alcohol acetyltransferase genes in Clostridium acetobutylicum and Escherichia coli for the production of isoamyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineered biosynthesis of medium-chain esters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Chromatographic Strategies for the Precise Quantification of Ethyl 4-oxononanoate

Introduction: The Analytical Imperative for Ethyl 4-oxononanoate

This compound (C₁₁H₂₀O₃, MW: 200.27 g/mol ) is a keto-ester of significant interest in various fields, including its role as a microbial product and a versatile intermediate in chemical synthesis.[1] Its molecular structure, featuring both an ester and a ketone functional group, dictates its chemical properties and necessitates specific analytical considerations for accurate quantification. The ability to reliably measure this compound is critical for quality control in manufacturing processes, pharmacokinetic studies in drug development, and understanding its metabolic pathways.

This application note provides a comprehensive guide to the quantitative analysis of this compound, detailing two robust and validated chromatographic methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility.

Foundational Analytical Approaches: GC vs. HPLC

The choice between Gas Chromatography and High-Performance Liquid Chromatography is fundamental and depends on the analyte's properties and the analytical objective.

-

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds.[2] Given that this compound is an ester, it possesses sufficient volatility for GC analysis, making it a powerful and cost-effective option, especially when coupled with a Flame Ionization Detector (FID) for routine quantification.[3]

-

High-Performance Liquid Chromatography (HPLC) is exceptionally versatile, suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4] When coupled with a Mass Spectrometry (MS) detector, HPLC-MS offers unparalleled sensitivity and specificity, making it the gold standard for analyzing complex matrices or trace-level concentrations.[5]

Method 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

The GC-FID method is presented as a robust and reliable approach for routine quality control and quantification of this compound in relatively clean sample matrices. The FID detector provides excellent sensitivity and a wide linear range for carbon-containing compounds.

Principle of GC-FID Analysis

In this workflow, the sample is vaporized and introduced into a capillary column. An inert carrier gas (the mobile phase) transports the analyte through the column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated analyte then elutes from the column and is combusted in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the amount of analyte present.

Detailed GC-FID Protocol

Instrumentation and Materials:

-

Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).[6]

-

Capillary Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.53 mm, 1.0 µm film thickness) is recommended for good peak shape and separation.[6]

-

Carrier Gas: High-purity Nitrogen or Helium.

-

Gases for FID: Hydrogen and compressed air.

-

Solvent: Ethyl acetate or dichloromethane (HPLC grade).

-

Internal Standard (IS): A stable compound not present in the sample, such as undecane or dodecane, for improved quantitative accuracy.[3]

Sample Preparation:

-

Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in ethyl acetate.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).

-

Internal Standard Spiking: Add the internal standard to each calibration standard and sample solution at a fixed concentration (e.g., 10 µg/mL).

-

Sample Dilution: Dilute the unknown sample with ethyl acetate to ensure the analyte concentration falls within the linear range of the calibration curve.[3]

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 240 °C for 5 minutes.[3]

-

-

Carrier Gas Flow Rate: Set to achieve optimal column efficiency (e.g., 1.5 mL/min).

-

Injection Volume: 1 µL (splitless injection for trace analysis, split injection for higher concentrations).

Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

-

The concentration of this compound in the unknown sample is determined from its peak area ratio using the linear regression equation of the calibration curve.

GC-FID Workflow Diagram

Caption: Workflow for this compound quantification by GC-FID.

Method 2: Quantification by HPLC with Mass Spectrometry (HPLC-MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, HPLC-MS is the method of choice. This protocol outlines a reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Principle of HPLC-MS Analysis

The sample is injected into the HPLC system, where it is separated on a reversed-phase column (e.g., C18). The separation is based on the differential partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase. The eluent from the column is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where the analyte molecules are ionized. The ionized molecules are then separated by their mass-to-charge ratio (m/z). In MRM mode, a specific precursor ion is selected and fragmented, and a specific product ion is monitored, providing a very high degree of specificity and reducing chemical noise.[7]

Detailed HPLC-MS Protocol

Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, and column oven.

-

Triple quadrupole or high-resolution mass spectrometer with an ESI source.

-

Column: C18 Reversed-Phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Internal Standard: A stable isotope-labeled version of this compound is ideal for correcting matrix effects and variations.

Sample Preparation (from a biological matrix, e.g., plasma):

-

Protein Precipitation: To 100 µL of plasma sample, add 400 µL of cold acetonitrile containing the internal standard.[7]

-

Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

-

Evaporate and Reconstitute: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase mixture (e.g., 95% A: 5% B).[7]

-

Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Chromatographic and MS Conditions:

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30 °C.[4]

-

Injection Volume: 10 µL.[4]

-

Mobile Phase Gradient:

-

0-2 min: 5% B

-

2-10 min: Linear gradient to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 5% B and equilibrate

-

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Precursor Ion (Q1): [M+H]⁺ = m/z 201.1

-

Product Ions (Q3): Specific fragment ions need to be determined by direct infusion of a standard solution. This is a critical step for method development. Cone voltage and collision energy must be optimized for maximum signal intensity.

-

HPLC-MS Workflow Diagram

Caption: Workflow for this compound quantification by HPLC-MS.

Method Validation and Performance Characteristics

Both analytical methods must be validated to ensure they are fit for purpose. Validation should be performed according to established guidelines from bodies like the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[8]

Table 1: Typical Performance Characteristics for Analytical Methods

| Validation Parameter | GC-FID | HPLC-MS |

| Linearity (R²) | > 0.995 | > 0.998 |

| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.05 ng/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.15 ng/mL |

| Accuracy (% Recovery) | 95.0 - 105.0% | 90.0 - 110.0% |

| Precision (% RSD) | < 5.0% | < 10.0% |

| Specificity | Moderate to High | Very High |

Note: These values are representative and should be established experimentally for each specific application and laboratory.

Conclusion: Selecting the Optimal Method

The choice between GC-FID and HPLC-MS for the quantification of this compound depends on the specific requirements of the analysis.

-

GC-FID is a highly reliable, cost-effective, and robust method, making it ideal for routine quality control applications where the sample matrix is relatively simple and high sensitivity is not required.[6]

-

HPLC-MS provides superior sensitivity and specificity, making it the necessary choice for bioanalytical studies, impurity profiling, or any application where trace-level quantification in complex matrices is needed.[5]

By following the detailed protocols and understanding the principles outlined in this application note, researchers can confidently and accurately quantify this compound, ensuring the generation of high-quality, reproducible data.

References

- Benchchem. (n.d.). Inter-laboratory Validation of Analytical Methods for Long-chain Esters: A Comparative Guide.

- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate.

- Benchchem. (n.d.). A Comparative Guide to the Validation of Ethyl 4-Oxobutanoate Purity by HPLC Analysis.

- Biosynth. (n.d.). This compound | 37174-92-8.

- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxyphenylacetate Esters.

- MDPI. (2022). Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils.

- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.

- Benchchem. (n.d.). A Comparative Guide to the Quantification of 4-Oxononanoic Acid.

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-oxononanoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is fundamental to predicting its chemical behavior, reactivity, and biological activity. Ethyl 4-oxononanoate (C₁₁H₂₀O₃)[1][2], a keto-ester, presents a valuable case study for the application of ¹H and ¹³C NMR in structural elucidation. Its combination of an ester and a ketone functional group, along with a flexible alkyl chain, results in a rich and informative NMR spectrum. This application note provides a detailed guide to the acquisition, analysis, and interpretation of the ¹H and ¹³C NMR spectra of this compound, underpinned by established principles of chemical shifts and spin-spin coupling.

Molecular Structure and Atom Labeling

A clear and systematic labeling of the atoms in this compound is crucial for unambiguous spectral assignment. The following diagram illustrates the molecular structure with each unique proton and carbon environment labeled.

Caption: Molecular structure of this compound with atom numbering for NMR analysis.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. The electronegativity of nearby atoms and the presence of unsaturated groups significantly influence the chemical shift of a proton.[3]

Predicted ¹H Chemical Shifts, Multiplicities, and Integration

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar functional groups.[3][4]

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| H¹¹ | ~1.25 | Triplet | 3H | The methyl protons of the ethyl ester are adjacent to a methylene group (H¹⁰), resulting in a triplet. They are relatively upfield due to their distance from electronegative atoms. |

| H¹⁰ | ~4.12 | Quartet | 2H | These methylene protons are deshielded due to their proximity to the ester oxygen. They are split into a quartet by the adjacent methyl group (H¹¹).[4] |

| H⁸ | ~2.50 | Triplet | 2H | Protons alpha to the ester carbonyl group typically appear in this region. The adjacent methylene group (H⁷) causes a triplet splitting pattern.[4] |

| H⁷ | ~2.75 | Triplet | 2H | These protons are alpha to the ketone carbonyl group, leading to a downfield shift. They are split into a triplet by the neighboring methylene group (H⁸). |

| H⁵ | ~2.40 | Triplet | 2H | Protons alpha to the other side of the ketone carbonyl are also deshielded. The adjacent methylene group (H⁴) results in a triplet. |

| H⁴, H³, H² | ~1.30 - 1.60 | Multiplet | 6H | These methylene protons are in the alkyl chain and are relatively shielded. They will likely appear as overlapping multiplets due to complex coupling with their neighbors. |

| H¹ | ~0.90 | Triplet | 3H | The terminal methyl group protons are the most shielded. They are split into a triplet by the adjacent methylene group (H²). |

Part 2: ¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms it is bonded to.[5]

Predicted ¹³C Chemical Shifts

The table below outlines the predicted chemical shifts for each unique carbon atom in this compound. These predictions are based on typical chemical shift ranges for carbons in different functional groups.[6][7][8][9]

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C⁹ | ~173 | The ester carbonyl carbon is significantly deshielded and typically appears in this region.[6][8] |

| C⁶ | ~209 | The ketone carbonyl carbon is even more deshielded than the ester carbonyl and is expected to be found at a higher chemical shift.[6][8] |

| C¹⁰ | ~60 | The carbon of the ethyl group bonded to the ester oxygen is deshielded by the electronegative oxygen atom.[6] |

| C⁸ | ~35 | This carbon is alpha to the ester carbonyl group. |

| C⁷ | ~29 | This carbon is beta to the ester carbonyl and alpha to the ketone. |

| C⁵ | ~42 | This carbon is alpha to the ketone carbonyl group. |

| C⁴, C³, C² | ~23 - 31 | These sp³ hybridized carbons in the alkyl chain are relatively shielded and will appear in the upfield region of the spectrum. |

| C¹¹ | ~14 | The methyl carbon of the ethyl ester is typically found in this upfield region. |

| C¹ | ~14 | The terminal methyl carbon of the nonanoate chain is also expected in this upfield region. |

Part 3: Experimental Protocol

A standardized and carefully executed protocol is essential for obtaining high-quality, reproducible NMR spectra.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[10][11][12]

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[10][12] Gently swirl the vial to ensure complete dissolution.

-

Filtering and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13][14]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

NMR Data Acquisition Workflow

The following workflow outlines the key steps in acquiring the NMR data.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Instrumental Parameters

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Number of scans: 8-16 scans are typically sufficient.

-

Relaxation delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 256-1024 scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation delay (d1): 2-5 seconds.

-

Part 4: Data Processing and Analysis

Raw NMR data, in the form of a Free Induction Decay (FID), must be processed to obtain the final spectrum.[15][16][17]

-

Fourier Transformation: The FID is converted from the time domain to the frequency domain through a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Calibration: The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration (¹H NMR): The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

-